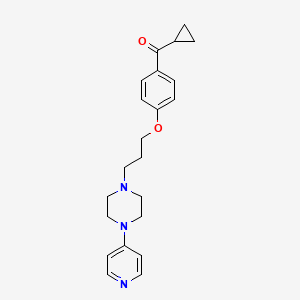
H3R antagonist KSK67
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KSK67 is a selective dual antagonist of sigma-2 and histamine H3 receptors. It has inhibitory effects on histamine H3 receptors, sigma-1, and sigma-2 receptors, with Ki values of 3.2, 1531, and 101 nM, respectively . KSK67 is primarily used in the study of nociceptive and neuropathic pain .
Méthodes De Préparation
The synthesis of KSK67 involves the use of piperidine derivatives. The preparation method includes the protonation states of piperazine and piperidine derivatives . The industrial production methods are not explicitly detailed in the available literature, but the compound is synthesized in a laboratory setting using standard organic synthesis techniques .
Analyse Des Réactions Chimiques
KSK67 undergoes various chemical reactions, including:
Oxidation: KSK67 can be oxidized under specific conditions, although detailed reagents and conditions are not provided in the literature.
Reduction: The compound can also undergo reduction reactions.
Substitution: KSK67 can participate in substitution reactions, particularly involving the piperidine moiety.
Common reagents and conditions used in these reactions are not explicitly mentioned, but standard organic chemistry reagents and conditions are likely employed. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
KSK67 has several scientific research applications, including:
Chemistry: Used as a model compound to study dual antagonism of sigma-2 and histamine H3 receptors.
Biology: Investigated for its effects on neurotransmission and pain modulation.
Medicine: Explored for potential therapeutic applications in treating nociceptive and neuropathic pain.
Industry: Utilized in the development of new analgesic drugs
Mécanisme D'action
KSK67 exerts its effects by selectively antagonizing sigma-2 and histamine H3 receptors. The histamine H3 receptor is a G protein-coupled receptor highly expressed in the central nervous system, where it regulates neurotransmission . By inhibiting these receptors, KSK67 modulates pain perception and neurotransmitter release .
Comparaison Avec Des Composés Similaires
KSK67 is compared with other similar compounds, such as KSK68, which differs only in the piperazine/piperidine moiety in the structural core . KSK67 shows a significantly different affinity at sigma-1 receptors compared to KSK68 . Other similar compounds include:
KSK68: Similar structure but different receptor affinity.
KSK94: Another related compound with different structural features.
KSK67’s uniqueness lies in its dual antagonism of sigma-2 and histamine H3 receptors, making it a valuable compound for studying pain modulation and neurotransmission .
Propriétés
Formule moléculaire |
C22H27N3O2 |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
cyclopropyl-[4-[3-(4-pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]methanone |
InChI |
InChI=1S/C22H27N3O2/c26-22(18-2-3-18)19-4-6-21(7-5-19)27-17-1-12-24-13-15-25(16-14-24)20-8-10-23-11-9-20/h4-11,18H,1-3,12-17H2 |
Clé InChI |
MHFUOIGTIQCKRH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)C2=CC=C(C=C2)OCCCN3CCN(CC3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
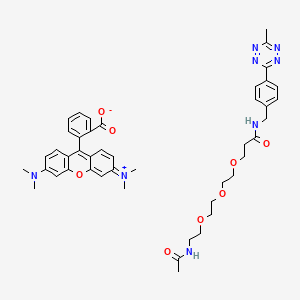
![[(1R,2S,3S,5S,8S,10S,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate](/img/structure/B12383878.png)
![2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12383882.png)
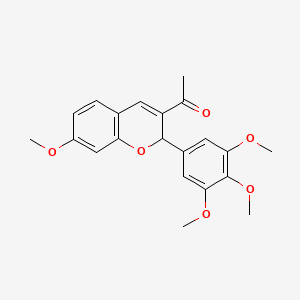
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)
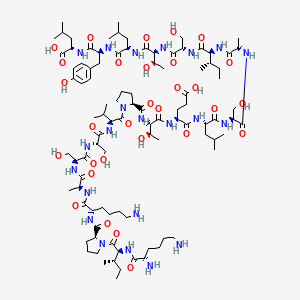
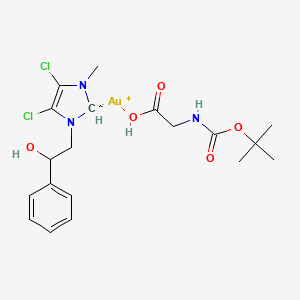


![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12383909.png)
![[(3S,5S,8R,9S,10S,11S,12S,13R,14S,17S)-17-acetyl-12-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12383915.png)
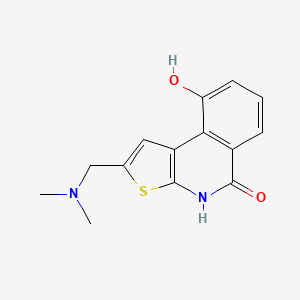
![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)
